3,3',5,5'-Tetrachlorobiphenyl

Description

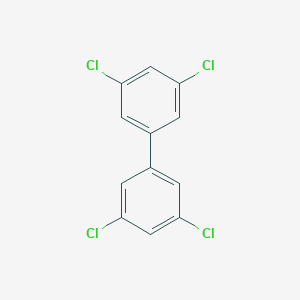

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMWFJSRHLYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058657 | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-52-5, 12672-29-6, 12737-87-0 | |

| Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KC 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5'-Tetrachlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3',5,5'-Tetrachlorobiphenyl CAS number 33284-52-5

An In-Depth Technical Guide to 3,3',5,5'-Tetrachlorobiphenyl (PCB 80)

CAS Number: 33284-52-5

This guide provides a comprehensive technical overview of this compound, a specific congener of the polychlorinated biphenyl (PCB) family, designated as PCB 80. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on its chemical nature, environmental behavior, toxicological profile, and analytical methodologies.

Introduction and Physicochemical Profile

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds that were widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their production was banned in many countries in the 1970s due to their environmental persistence, bioaccumulation, and adverse health effects.[2] this compound (PCB 80) is a tetrachlorinated congener that, while not as widely studied as some of its isomers, presents a unique profile for toxicological and environmental assessment. It is a tetrachlorobiphenyl where the biphenyl structure is substituted with chlorine atoms at the 3, 3', 5, and 5' positions.[3]

Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 33284-52-5 | [4][5] |

| Molecular Formula | C₁₂H₆Cl₄ | [4][6] |

| Molecular Weight | 291.99 g/mol | [4][6] |

| IUPAC Name | 1,3-dichloro-5-(3,5-dichlorophenyl)benzene | [1] |

| Synonyms | PCB 80, 3,5,3',5'-Tetrachlorobiphenyl | [4][7] |

| Physical State | Solid at room temperature | [3] |

| Melting Point | 162 °C | [8] |

| logP (Octanol-Water Partition Coefficient) | 6.1 | [1] |

| Water Solubility | Low | [3] |

| Solubility in Organic Solvents | More soluble | [3] |

Environmental Fate and Transport

The environmental behavior of PCBs, including PCB 80, is characterized by their remarkable persistence.[9] This stability, a result of the strong carbon-chlorine bonds, means they resist degradation in the environment.[10]

Key aspects of their environmental fate include:

-

Persistence: Due to their chemical stability and low water solubility, PCBs remain in the environment for long durations.[9]

-

Bioaccumulation: Their lipophilic nature (high logP value) causes them to accumulate in the fatty tissues of living organisms, leading to biomagnification up the food chain.[1][10]

-

Long-Range Transport: PCBs can cycle between air, water, and soil, allowing for long-distance atmospheric transport.[11] This has resulted in their global distribution, including in remote regions far from their original sources.[10][11]

The persistence and bioaccumulative potential of PCBs have led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention, which aims to eliminate their production and release.[4][9]

Toxicokinetics: Metabolism and Disposition

The toxicokinetics of PCBs are heavily influenced by the degree and position of chlorine substitution.[1]

-

Absorption: PCBs are readily absorbed through oral, dermal, and inhalation routes of exposure.[1]

-

Distribution: Following absorption, they are transported in the blood, often bound to proteins like albumin, and distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, and skin.[1]

-

Metabolism: The metabolism of PCBs is generally a slow process, catalyzed by the cytochrome P-450 microsomal monooxygenase system.[1] The rate of metabolism is critically dependent on the availability of adjacent, unsubstituted carbon atoms on the biphenyl rings, which are sites for hydroxylation.[12] For this compound, the presence of chlorine atoms at the meta positions and the lack of adjacent unsubstituted carbons suggest a slower rate of metabolism compared to other tetrachlorinated isomers.[12]

-

Excretion: The primary route of excretion for PCBs and their metabolites is through the feces, with a smaller contribution from urinary excretion.[12][13]

Mechanism of Action and Toxicology

The toxicity of PCBs is complex and congener-specific. A primary classification is based on their ability to activate the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

PCBs that can adopt a planar conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are termed "dioxin-like." These congeners bind to and activate the AhR, a ligand-activated transcription factor.[14][15] This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes (like CYP1A1) and a wide range of toxic effects.[16][17]

This compound (PCB 80) is a non-ortho-substituted PCB, a structural feature often associated with the potential for planarity and AhR binding. However, studies on the toxic equivalency factors (TEFs) for PCBs, which quantify their dioxin-like toxicity relative to TCDD, have generally not assigned a significant TEF value to PCB 80, suggesting it is not a potent AhR agonist. For instance, the World Health Organization (WHO) has not assigned a TEF value to PCB 80 for mammals, birds, or fish, in contrast to other non-ortho PCBs like PCB 77 (TEF = 0.0001 for mammals) and PCB 126 (TEF = 0.1 for mammals).[18] This indicates that its primary mechanisms of toxicity may differ from the classical dioxin-like pathway.

Sources

- 1. This compound | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 3. CAS 33284-52-5: 1,1'-Biphenyl,3,3',5,5'-tetrachloro- [cymitquimica.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. accustandard.com [accustandard.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 33284-52-5 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. PCB Environmental Fate → Area → Sustainability [pollution.sustainability-directory.com]

- 10. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Pharmacokinetics of this compound in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distribution and metabolism of 3H-2,5,2',5'-tetrachlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

3,3',5,5'-Tetrachlorobiphenyl IUPAC name and structure

An In-depth Technical Guide to 3,3',5,5'-Tetrachlorobiphenyl (PCB-80)

Introduction

Polychlorinated biphenyls (PCBs) represent a class of 209 synthetic organochlorine compounds that, due to their chemical stability and dielectric properties, saw widespread industrial use before being banned in many countries in the 1970s.[1] Their resistance to degradation has led to their persistence in the environment, posing significant toxicological risks. This guide provides a detailed technical examination of a specific congener: this compound, also known as PCB-80. As a non-ortho-substituted PCB, its stereochemistry and toxicological profile differ notably from its coplanar "dioxin-like" counterparts, making it a subject of distinct interest for researchers in environmental science, toxicology, and analytical chemistry.

Part 1: Nomenclature and Molecular Structure

Correctly identifying a specific PCB congener is foundational to any scientific investigation. The nomenclature provides a precise descriptor of the molecule's topology, which in turn dictates its chemical behavior and biological interactions.

IUPAC Name: 1,3-dichloro-5-(3,5-dichlorophenyl)benzene[1][2] Synonyms: 3,3',5,5'-Tetrachlorodiphenyl, 3,5,3',5'-Tetrachlorobiphenyl, PCB 80[1] CAS Number: 33284-52-5[3]

The structure consists of a biphenyl core—two phenyl rings linked by a single carbon-carbon bond. The locants 3, 3', 5, and 5' indicate that a chlorine atom replaces a hydrogen atom at these specific positions on each of the phenyl rings. A critical feature of PCB-80 is the absence of chlorine atoms at the ortho positions (2, 2', 6, and 6'). This lack of bulky ortho-substituents reduces the rotational barrier around the biphenyl bond compared to ortho-substituted congeners, influencing its ability to achieve a planar or near-planar conformation and subsequently altering its interaction with biological receptors.

Caption: 2D structure of this compound (PCB-80).

Part 2: Physicochemical Properties

The environmental fate and toxicokinetics of PCB-80 are governed by its physicochemical properties. Its high degree of chlorination and aromatic character result in pronounced hydrophobicity and chemical stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₄ | PubChem[1] |

| Molecular Weight | 292.0 g/mol | PubChem[1] |

| Physical Description | Viscous oily liquid (as part of mixtures) | PubChem[1] |

| Water Solubility | 54 µg/L at 25 °C | PubChem[1] |

| LogP (Octanol/Water) | 6.1 | PubChem[1] |

| Vapor Pressure | 4.94 x 10⁻⁴ mm Hg at 25 °C | PubChem[1] |

Causality Behind Properties:

-

Low Water Solubility & High LogP: The molecule is nonpolar. The four chlorine atoms contribute to a high molecular weight and increase its lipophilicity ("fat-loving" nature). This combination results in very poor solubility in water and a strong preference to partition into organic, nonpolar media, such as the fatty tissues of living organisms. This is the primary driver for its bioaccumulation .

-

Chemical Stability: The carbon-chlorine bonds and the aromatic biphenyl system are thermodynamically stable, making the molecule highly resistant to chemical and biological degradation. This property is responsible for its environmental persistence .

-

Low Vapor Pressure: The relatively high molecular weight means that PCB-80 is not highly volatile, but it can still undergo atmospheric transport over long distances, contributing to its global distribution.

Part 3: Synthesis and Mechanistic Considerations

While commercially produced via direct chlorination of biphenyl, a more controlled and specific laboratory synthesis is required for producing analytical standards or for research purposes. The Suzuki-Miyaura cross-coupling reaction is a robust and highly specific method for this purpose.

The causality for selecting this method lies in its high functional group tolerance and excellent yields for creating carbon-carbon bonds between aromatic rings. It allows for the precise construction of the target biphenyl structure from two specifically designed precursors.

Conceptual Synthetic Protocol: The synthesis involves coupling a boronic acid derivative of one chlorinated benzene ring with a halogenated version of the other, catalyzed by a palladium complex.

-

Preparation of Precursors:

-

Precursor A: 3,5-Dichlorophenylboronic acid. This can be prepared from 1,3,5-trichlorobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate.

-

Precursor B: 1-Bromo-3,5-dichlorobenzene or 1-Iodo-3,5-dichlorobenzene. This is a commercially available starting material.

-

-

The Suzuki Coupling Reaction:

-

In an inert atmosphere (e.g., under argon), dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) and 3,5-dichlorophenylboronic acid (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at 1-5 mol%.

-

Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), which is essential for activating the boronic acid in the catalytic cycle.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and perform a liquid-liquid extraction to separate the organic product from the aqueous phase and inorganic salts.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the pure this compound.

-

-

Validation: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: Conceptual workflow for the synthesis of PCB-80 via Suzuki coupling.

Part 4: Analytical Methodologies

The accurate detection and quantification of PCB-80 in complex matrices like soil, water, or biological tissue is a multi-step process that demands high sensitivity and selectivity. The gold-standard technique is high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS).[4] The entire workflow is a self-validating system when it incorporates isotopic internal standards.

Detailed Analytical Protocol:

-

Sample Collection and Fortification:

-

Collect the sample (e.g., 10g of sediment, 1L of water) using contamination-free equipment.

-

Causality: The first critical step for quantification is to spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-3,3',5,5'-Tetrachlorobiphenyl). This standard behaves identically to the native analyte throughout extraction and cleanup. Any losses of the native analyte will be mirrored by losses of the standard, allowing for accurate correction and recovery calculation, thus ensuring the method is self-validating.

-

-

Extraction:

-

The goal is to move the lipophilic PCB-80 from the sample matrix into an organic solvent.

-

For Solids (Soil, Tissue): Use Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a nonpolar solvent like hexane or a hexane/acetone mixture.

-

For Liquids (Water): Use liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge.[5]

-

Causality: The choice of solvent and method is dictated by the sample matrix to ensure exhaustive extraction of the nonpolar target analyte.

-

-

Cleanup and Fractionation:

-

The raw extract contains many co-extracted compounds (lipids, pigments) that interfere with analysis.

-

Pass the concentrated extract through a multi-layered silica gel column or use gel permeation chromatography (GPC).[6]

-

Causality: This step is crucial for removing interferences. GPC separates molecules by size, removing large lipids. Adsorption chromatography on silica or Florisil separates compounds by polarity, isolating the nonpolar PCBs from more polar interferences.[6]

-

-

Instrumental Analysis (GC-MS):

-

Inject a small volume of the cleaned extract into the GC-MS system.

-

Gas Chromatography (GC): The GC uses a long, narrow capillary column (e.g., DB-5) to separate the different PCB congeners based on their boiling points and interaction with the column's stationary phase.[7]

-

Mass Spectrometry (MS): As each compound elutes from the GC, it is ionized (typically by electron impact), and the mass spectrometer separates and detects the resulting ions based on their mass-to-charge ratio. For PCBs, the characteristic isotopic pattern of chlorine provides a highly specific fingerprint for identification.

-

-

Quantification:

-

Identify the peak corresponding to PCB-80 by its retention time and its unique mass spectrum.

-

Quantify the amount by comparing the response of the native analyte to the response of the known amount of the ¹³C-labeled internal standard.

-

Caption: Validated analytical workflow for PCB-80 quantification.

Part 5: Toxicological Profile and Environmental Significance

The toxicology of PCBs is highly structure-dependent.[8] The most toxic congeners, referred to as "dioxin-like," are those that can adopt a flat (coplanar) conformation, allowing them to bind to and activate the aryl hydrocarbon (Ah) receptor.[8][9]

This compound (PCB-80) is not considered a "dioxin-like" PCB . Although it lacks ortho-chlorines, the chlorine atoms at the meta positions (3, 3', 5, 5') prevent it from achieving the high-affinity planar structure required for potent Ah receptor binding. Its toxicological effects are therefore mediated through different, non-Ah-receptor-dependent pathways. These mechanisms are less potent but can still contribute to adverse health effects, including:

-

Neurotoxicity: Some studies on non-dioxin-like PCBs suggest they can interfere with intracellular signaling pathways and neurotransmitter levels.

-

Endocrine Disruption: PCBs as a class are known to interfere with thyroid and steroid hormone systems.

-

Carcinogenicity: The U.S. EPA classifies all PCB mixtures as probable human carcinogens.[9]

The primary concern with PCB-80, as with other congeners, is its role as a persistent organic pollutant (POP) . Its chemical stability prevents it from breaking down in the environment, and its high lipophilicity leads it to bioaccumulate in the food web. This means that concentrations of PCB-80 can increase at successively higher trophic levels, reaching potentially harmful concentrations in top predators, including humans.

Conclusion

This compound (PCB-80) is a scientifically significant member of the polychlorinated biphenyl family. Its unique structure, lacking ortho substitutions but not conforming to a "dioxin-like" profile, dictates its distinct physicochemical properties, synthetic strategies, and toxicological mechanisms. A thorough understanding of its behavior, from molecular structure to environmental fate, requires precise analytical methodologies built on principles of self-validation through isotopic standards. For professionals in drug development and environmental science, recognizing the specific characteristics of individual congeners like PCB-80 is paramount for accurate risk assessment and the development of effective remediation strategies.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,3',4,5'-Tetrachlorobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,4,4',5-Tetrachlorobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,3',4,4',5,5'-Hexachlorobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound (C12H6Cl4) Source: PubChemLite URL: [Link]

-

Title: 2,2',3,5'-Tetrachlorobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Highly sensitive and selective detection of PCB 77 using an aptamer-catalytic hairpin assembly in an aquatic environment Source: RSC Advances, via U.S. National Library of Medicine URL: [Link]

-

Title: Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6 Source: Chinese Journal of Organic Chemistry URL: [Link]

-

Title: Analytical Methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Polychlorinated biphenyls part 2, synthesis of some tetra Source: Acta Chemica Scandinavica URL: [Link]

-

Title: Toxicological Implications of 3,3',4,4'-Tetrachlorobiphenyl Exposure Source: ChiroBlock URL: [Link]

-

Title: Pcb 77 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs Source: Journal of Environmental Monitoring, via U.S. National Library of Medicine URL: [Link]

-

Title: Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal Source: Analytical and Bioanalytical Chemistry, via U.S. National Library of Medicine URL: [Link]

-

Title: Synthesis of tetrachloro-, pentachloro-, and hexachlorodibenzofurans from the pyrolysis of polychlorinated biphenyls Source: Penn State Research Database URL: [Link]

-

Title: Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls Source: Environmental Health Perspectives URL: [Link]

-

Title: this compound Standard (BZ-80) (1X2 mL) - Safety Data Sheet Source: Agilent URL: [Link]

Sources

- 1. This compound | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H6Cl4) [pubchemlite.lcsb.uni.lu]

- 3. accustandard.com [accustandard.com]

- 4. Highly sensitive and selective detection of PCB 77 using an aptamer-catalytic hairpin assembly in an aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.wou.edu [people.wou.edu]

- 9. 3,4,4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 51043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3',5,5'-Tetrachlorobiphenyl (PCB 80)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3,3',5,5'-Tetrachlorobiphenyl, also known as PCB 80. As a member of the polychlorinated biphenyl (PCB) class of compounds, this congener is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, bioaccumulation potential, and distinct toxicological profile. This document synthesizes available data on its molecular structure, physicochemical characteristics, chemical reactivity, and analytical methodologies for its detection and quantification. Furthermore, it delves into the current understanding of its metabolism, toxicokinetics, and health effects, providing a valuable resource for professionals working with or studying this compound.

Introduction to this compound (PCB 80)

Polychlorinated biphenyls (PCBs) are a group of 209 synthetic organochlorine compounds that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] Their general chemical structure consists of a biphenyl backbone with one to ten chlorine atoms attached.[1] The specific number and position of chlorine atoms determine the properties and toxicity of each individual PCB congener.[1]

This compound, designated as PCB 80, is a tetrachlorobiphenyl congener with chlorine atoms substituted at the 3, 3', 5, and 5' positions of the biphenyl rings.[2] This substitution pattern places it in the category of non-ortho-substituted PCBs, which are of particular toxicological concern due to their ability to adopt a planar conformation, similar to dioxins.[3] Although not as potent as some other dioxin-like PCBs, its environmental presence and potential for adverse health effects warrant detailed scientific investigation. The production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects; however, they continue to be a global environmental contaminant.[1]

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological risk.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,3-dichloro-5-(3,5-dichlorophenyl)benzene | [2] |

| PCB Number | 80 | [2] |

| CAS Number | 33284-52-5 | [2] |

| Molecular Formula | C₁₂H₆Cl₄ | [2] |

| Molecular Weight | 292.00 g/mol | [2] |

Physical Properties

The physical state and solubility of PCB 80 influence its distribution in the environment and biological systems.

| Property | Value | Source |

| Melting Point | 162 °C | [4] |

| Boiling Point | 374.95 °C (rough estimate) | [5] |

| Water Solubility | 1.232 µg/L at 25 °C | [5] |

| Vapor Pressure | 0.0421 Pa at 25 °C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.1 (predicted) | [6] |

| Density | 1.442 g/cm³ (rough estimate) | [5] |

Note: Some physical properties are estimates and should be treated with caution. Experimental verification is recommended where high precision is required.

Chemical Properties and Reactivity

The chemical stability of PCBs is a defining characteristic, contributing to their environmental persistence.

This compound is a relatively inert compound, resistant to acids, bases, and oxidation.[7] Its lack of ortho-chlorine substitution allows for greater rotation around the biphenyl bond compared to more sterically hindered congeners. This conformational flexibility can influence its interaction with biological receptors.

Under high temperatures, such as during uncontrolled combustion, PCBs can decompose to form more toxic byproducts, including polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzodioxins (PCDDs).[7]

Metabolism and Excretion

The metabolism of PCBs is a slow process and is highly dependent on the congener's structure. In a study on male rats, the metabolism and excretion of this compound were found to be slower than what would be predicted based solely on its degree of chlorination.[8] The position of the chlorine atoms appears to be a more critical factor, with the availability of adjacent unsubstituted carbon atoms facilitating more rapid metabolism.[8] The primary route of metabolism for PCBs is hydroxylation via the cytochrome P450 monooxygenase system, followed by conjugation and excretion.[2]

Analytical Methodology: Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PCB analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following provides a generalized workflow for the analysis of PCB 80. Specific parameters should be optimized based on the matrix and instrumentation.

Workflow for GC-MS Analysis of PCB 80

Caption: Generalized workflow for the analysis of PCB 80 using GC-MS.

Key Experimental Considerations:

-

Sample Preparation: The choice of extraction and cleanup methods is critical and matrix-dependent. For biological tissues, a lipid removal step is often necessary.

-

GC Separation: A long, non-polar capillary column (e.g., 30-60 m, DB-5ms or equivalent) is typically used to achieve separation from other PCB congeners and interfering compounds. A temperature-programmed elution is employed to resolve a wide range of congeners.

-

MS Detection: Electron ionization (EI) is the most common ionization technique. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) of characteristic ions of tetrachlorobiphenyls is recommended. The molecular ion cluster for C₁₂H₆Cl₄ will appear around m/z 290, 292, and 294 due to the isotopic abundance of chlorine.

Toxicological Profile

The toxicity of PCBs varies significantly between congeners. While comprehensive toxicological data specific to this compound is less abundant than for some other prominent congeners, its classification as a non-ortho PCB raises concerns about its potential for dioxin-like toxicity.

Carcinogenicity

Polychlorinated biphenyls as a class are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC).[9] This classification is based on evidence from both human and animal studies. Studies on workers exposed to PCB mixtures have shown increased risks of certain cancers, including liver cancer and malignant melanoma. While the carcinogenicity of specific congeners can vary, the overall classification warrants caution when handling any PCB, including this compound.

Other Health Effects

Beyond its carcinogenic potential, exposure to PCBs has been associated with a range of non-cancer health effects, including:

-

Immunotoxicity: Effects on the immune system have been observed in animal studies.

-

Reproductive and Developmental Effects: PCBs can interfere with the reproductive system and have been linked to developmental deficits in children exposed in utero.[3]

-

Neurotoxicity: Some PCB congeners are known to have neurotoxic effects.

-

Endocrine Disruption: PCBs can disrupt the endocrine system, including thyroid hormone function.

Environmental Fate and Transport

The physicochemical properties of this compound, particularly its low water solubility and high octanol-water partition coefficient, govern its behavior in the environment.

Environmental Distribution of PCB 80

Caption: Simplified diagram of the environmental fate and transport of PCB 80.

Due to its lipophilic nature, PCB 80 tends to partition from water into sediment and soil.[2] In aquatic environments, it bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain. Its low vapor pressure suggests that it will exist predominantly in the condensed phase in the atmosphere, associated with particulate matter, allowing for long-range transport.[2] The environmental persistence of PCBs is a significant concern, as they can remain in ecosystems for decades.

Conclusion

This compound (PCB 80) is a persistent and bioaccumulative environmental contaminant with a toxicological profile that warrants continued scientific attention. This guide has provided a comprehensive summary of its key physical and chemical properties, analytical methodologies for its detection, and an overview of its known toxicological effects and environmental fate. For researchers and professionals in related fields, a thorough understanding of these characteristics is essential for accurate risk assessment, the development of effective remediation strategies, and the advancement of our knowledge regarding the health impacts of this class of compounds. Further research into the specific toxicological mechanisms and long-term health effects of PCB 80 is encouraged to better characterize its risk to human health and the environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

- International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 107). Lyon, France: IARC.

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.

- Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87-149.

- Morrison, G., & Lutz, R. (1989). The Pharmacokinetics of this compound in the Male Rat. Journal of Pharmacokinetics and Biopharmaceutics, 17(4), 435–448.

- Sundström, G., & Wachtmeister, C. A. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra- and pentachlorobiphenyls. Acta Chemica Scandinavica, 27, 600-604.

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

-

PubChemLite. (n.d.). This compound (C12H6Cl4). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. oaji.net [oaji.net]

- 3. people.wou.edu [people.wou.edu]

- 4. srd.nist.gov [srd.nist.gov]

- 5. 3,4,4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 51043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H6Cl4) [pubchemlite.lcsb.uni.lu]

- 7. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3,3',5,5'-Tetrachlorobiphenyl (PCB 80): Properties, Synthesis, Toxicology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3',5,5'-Tetrachlorobiphenyl (PCB 80), a specific congener of the polychlorinated biphenyl (PCB) class of compounds. As a non-dioxin-like PCB, its toxicological profile and mechanism of action differ significantly from its dioxin-like counterparts, making a detailed understanding of its properties crucial for researchers in toxicology, environmental science, and drug development. This document delves into the nomenclature, physicochemical properties, synthesis methodologies, toxicological effects, and analytical protocols pertinent to PCB 80.

Nomenclature and Identification: Unambiguous Referencing

Precise identification of chemical compounds is paramount in scientific research. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers. Understanding these alternative names is essential for conducting thorough literature searches and for accurate procurement of standards.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | 1,3-dichloro-5-(3,5-dichlorophenyl)benzene | PubChem[1] |

| PCB Number | PCB 80 | PubChem[1] |

| CAS Number | 33284-52-5 | PubChem[1] |

| Molecular Formula | C12H6Cl4 | PubChem[2] |

| Synonyms | 3,5,3',5'-Tetrachlorobiphenyl | PubChem[1] |

| 3,3',5,5'-Tetrachlorodiphenyl | PubChem[1] | |

| 1,1'-Biphenyl, 3,3',5,5'-tetrachloro- | PubChem[1] | |

| PubChem CID | 36400 | PubChem[2] |

| ChEBI ID | CHEBI:35445 | PubChem[1] |

Physicochemical Properties: Governing Environmental Fate and Biological Interactions

The physical and chemical properties of PCB 80 dictate its environmental distribution, bioavailability, and interaction with biological systems. Its lipophilicity, low water solubility, and resistance to degradation contribute to its persistence and bioaccumulation.

Table 2: Physicochemical Properties of this compound (PCB 80)

| Property | Value | Source |

| Molecular Weight | 291.99 g/mol | PubChem[2] |

| Melting Point | 162 °C | SciSpace[3] |

| Boiling Point | 374.95°C (estimated) | ChemicalBook[4] |

| Vapor Pressure | 4.94 x 10⁻⁴ mm Hg at 25 °C (for Aroclor 1248) | PubChem[2] |

| Water Solubility | 1.232 µg/L at 25 °C | ChemicalBook[4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.1 (Computed) | PubChem[2] |

| Appearance | Colorless mobile oil (for lower chlorinated Aroclors) | PubChem[2] |

Synthesis of this compound: Methodologies for Standard Preparation

The synthesis of specific PCB congeners is essential for toxicological studies and for the preparation of analytical standards. While various methods exist for the synthesis of polychlorinated biphenyls, the Ullmann reaction and Suzuki coupling are two commonly employed strategies.

Ullmann Reaction

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. For the synthesis of the symmetrical this compound, 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene would be the starting material.

Conceptual Workflow for Ullmann Synthesis of PCB 80:

Caption: Conceptual workflow of the Ullmann reaction for PCB 80 synthesis.

Protocol Outline:

-

Activation of Copper: Copper powder is activated, for example, by treatment with a reducing agent like zinc in hot water to remove surface oxides.

-

Reaction Setup: Two equivalents of 1-halo-3,5-dichlorobenzene are mixed with at least one equivalent of activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene[5].

-

Heating: The reaction mixture is heated to a high temperature (often exceeding 200°C) for several hours[5].

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove copper and copper salts. The product is then extracted with an organic solvent and purified by techniques such as column chromatography and recrystallization.

Suzuki Coupling

The Suzuki coupling reaction offers a more versatile and often higher-yielding alternative to the Ullmann reaction. This palladium-catalyzed cross-coupling reaction involves an organoboron compound and an organohalide.

Conceptual Workflow for Suzuki Coupling Synthesis of PCB 80:

Caption: Conceptual workflow of the Suzuki coupling for PCB 80 synthesis.

Protocol Outline:

-

Reactant Preparation: Equimolar amounts of 3,5-dichlorophenylboronic acid (or a corresponding boronic ester) and 1-halo-3,5-dichlorobenzene are used.

-

Reaction Setup: The reactants are dissolved in a suitable solvent system (e.g., toluene/water or dioxane/water) with a base (e.g., sodium carbonate or potassium phosphate).

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The reaction is typically heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Toxicological Profile: Understanding the Health Risks

As a non-dioxin-like PCB, the toxicity of this compound is not mediated by the aryl hydrocarbon receptor (AhR), which is the primary mechanism for dioxin-like compounds. Instead, its adverse effects are thought to arise from other mechanisms, including neurotoxicity and endocrine disruption.

Neurotoxicity

Non-dioxin-like PCBs are recognized as developmental neurotoxicants.[6] The mechanisms underlying their neurotoxicity are complex and may involve the disruption of intracellular signaling pathways, particularly calcium homeostasis.

Mechanism of Action: Disruption of Calcium Homeostasis

A key proposed mechanism for the neurotoxicity of some non-dioxin-like PCBs is their interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for neuronal function.[7][8] Altered RyR function can lead to dysregulation of intracellular calcium levels, which can in turn affect neurotransmitter release, synaptic plasticity, and neuronal survival.

Caption: Proposed mechanism of PCB 80-induced neurotoxicity via modulation of ryanodine receptors and disruption of calcium homeostasis.

Endocrine Disruption

Non-dioxin-like PCBs can interfere with the endocrine system, particularly thyroid hormone homeostasis.[7] They can bind to transthyretin, a transport protein for thyroid hormones, potentially displacing thyroxine (T4) and leading to its increased metabolism and excretion. This can result in reduced circulating levels of thyroid hormones, which are critical for normal brain development and metabolism.

Table 3: Summary of Toxicological Effects of Non-Dioxin-Like PCBs

| Toxicological Endpoint | Observed Effects | Potential Mechanism |

| Neurotoxicity | Developmental delays, cognitive deficits, motor dysfunction. | Disruption of intracellular calcium signaling (e.g., via ryanodine receptors), altered neurotransmitter systems.[7][8] |

| Endocrine Disruption | Altered thyroid hormone levels, potential effects on reproductive hormones. | Competitive binding to thyroid hormone transport proteins (transthyretin), interference with hormone synthesis and metabolism.[7] |

| Immunotoxicity | Suppression of the immune response. | Not fully elucidated for non-dioxin-like PCBs, but may involve alterations in immune cell function. |

Analytical Methodology: Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the presence of PCB 80 in environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs.

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to isolate PCB 80 from the sample matrix and remove interfering compounds. The choice of method depends on the matrix.

5.1.1. Extraction from Soil and Sediment

-

Soxhlet Extraction: This is a classic and robust method for extracting PCBs from solid samples using a solvent mixture such as hexane/acetone.[2]

-

Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes with reduced solvent consumption.[9]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for PCBs and involves a simple extraction with acetonitrile followed by a cleanup step.[10]

5.1.2. Extraction from Serum and Plasma

-

Liquid-Liquid Extraction (LLE): Involves extracting the serum with an organic solvent like hexane or a mixture of hexane and ethyl ether.

-

Solid-Phase Extraction (SPE): A common technique where the sample is passed through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a solvent.[11]

5.1.3. Cleanup

After extraction, the extract is often "cleaned up" to remove co-extracted lipids and other interfering substances. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC)

-

Adsorption Chromatography using materials like silica gel, Florisil, or alumina.

-

Acid Wash: Treatment with concentrated sulfuric acid can remove many organic interferences.[4]

Experimental Protocol: Generic Extraction and Cleanup for PCBs in Soil

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to monitor extraction efficiency.

-

Extraction (Soxhlet): a. Place approximately 10-20 g of the prepared soil into a Soxhlet extraction thimble. b. Extract with a 1:1 mixture of hexane and acetone for 16-24 hours.[2]

-

Concentration: Concentrate the extract to a small volume using a rotary evaporator.

-

Cleanup (Silica Gel Column): a. Prepare a chromatography column with activated silica gel. b. Apply the concentrated extract to the top of the column. c. Elute the PCBs with a nonpolar solvent like hexane. d. Collect the eluate containing the PCBs.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas chromatography separates the different PCB congeners, and mass spectrometry provides sensitive and specific detection and quantification.

Table 4: Typical GC-MS Parameters for PCB Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-1.5 mL/min) |

| Inlet Temperature | 250-280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | A programmed temperature ramp to separate congeners, e.g., start at 100°C, ramp to 300°C. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |

| Monitored Ions | The molecular ions (M⁺) and characteristic fragment ions for tetrachlorobiphenyls (m/z 290, 292, 294) |

| Transfer Line Temp. | 280-300 °C |

| Ion Source Temp. | 230-250 °C |

Workflow for GC-MS Analysis of PCB 80:

Caption: General workflow for the analysis of PCB 80 by GC-MS.

Conclusion

This compound (PCB 80) is a non-dioxin-like PCB congener with distinct physicochemical properties and toxicological mechanisms. Its persistence and potential for neurotoxicity and endocrine disruption necessitate a thorough understanding by the scientific community. This guide has provided a consolidated resource on its nomenclature, properties, synthesis, toxicological profile, and analytical methods. For researchers and professionals in related fields, this in-depth technical overview serves as a foundational tool for further investigation into the environmental and health impacts of this important compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). [Link]

-

Agilent Technologies. Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

Pessah, I. N., et al. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Environmental Health Perspectives, 118(6), 777–784. [Link]

-

Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls. Journal of Physical and Chemical Reference Data, 15(2), 911-929. [Link]

-

Walters, D. M., et al. (2011). Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient. Environmental science & technology, 45(9), 3917-3924. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sundström, G., & Wachtmeister, C. A. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra-and pentachlorobiphenyls. Acta Chemica Scandinavica, 27, 600-604. [Link]

-

Bergman, Å., et al. (1990). Synthesis of 14C-Labelled and Unlabelled Coplanar Polychlorinated Biphenyls (PCBs). Acta Chemica Scandinavica, 44, 1071-1076. [Link]

-

Park, H. Y., et al. (2010). Neurodevelopmental toxicity of prenatal polychlorinated biphenyls (PCBs) by chemical structure and activity: a birth cohort study. Environmental health, 9(1), 1-11. [Link]

-

Centers for Disease Control and Prevention. POLYCHLOROBIPHENYLS in serum 8004. [Link]

-

International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. [Link]

-

Dmitrovic, J., Chan, S. C., & Chan, S. H. Y. (2002). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Toxicology letters, 134(1-3), 253-258. [Link]

-

Diva-portal.org. Detection and Quantification of PCB in soil using GC/MS. [Link]

-

Tsvetkov, E., et al. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry, 32(3), 1635. [Link]

-

Agilent. Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

-

Qian, H., et al. (2007). Exceptional Coupling of Tetrachloroperylene Bisimide: Combination of Ullmann Reaction and CH Transformation. Organic letters, 9(16), 3137-3140. [Link]

-

Agilent. Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Holland, E. B., et al. (2021). Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. Environmental Health Perspectives, 129(6), 067006. [Link]

-

Holland, E. B., et al. (2021). Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. Environmental health perspectives, 129(6), 067006. [Link]

-

PubChem. 3,3',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3',4,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Kania-Korwel, I., et al. (2021). Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. Environmental health perspectives, 129(6), 067006. [Link]

-

PubChem. 3,4,4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Klocke, C., et al. (2020). Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish. Environmental Toxicology and Chemistry, 39(12), 2419-2430. [Link]

-

PubChem. 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Matthews, H. B., & Anderson, M. W. (1975). Pharmacokinetics of this compound in the male rat. Drug Metabolism and Disposition, 3(5), 371-380. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. This compound | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound CAS#: 33284-52-5 [m.chemicalbook.com]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. 3,3',4,4'-TETRACHLOROBIPHENYL CAS#: 32598-13-3 [m.chemicalbook.com]

- 7. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. scholars.unh.edu [scholars.unh.edu]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

The Environmental Persistence and Degradation of PCB 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic chlorinated aromatic hydrocarbons, known as congeners, that were extensively used in industrial applications for their chemical stability, non-flammability, and electrical insulating properties.[1][2][3] Their production in the United States was banned in 1979 due to their environmental persistence and adverse health effects, including suspected carcinogenicity.[1][4] Despite the ban, PCBs remain a significant environmental concern due to their resistance to degradation and their ability to bioaccumulate in food chains.[1][5][6] This guide focuses on a specific congener, PCB 80 (3,3',5,5'-Tetrachlorobiphenyl), providing a detailed examination of its environmental fate, with a particular emphasis on its degradation pathways.

Chemical Profile of PCB 80

PCB 80 is a tetrachlorobiphenyl, meaning it has four chlorine atoms attached to the biphenyl structure. The specific arrangement of these chlorine atoms dictates its chemical and physical properties, which in turn influence its environmental behavior.

| Property | Value |

| IUPAC Name | This compound |

| PCB Number | 80 |

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 291.99 g/mol |

| Water Solubility | Low |

| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

Note: Specific quantitative values for water solubility and Log Kow for PCB 80 can vary slightly depending on the experimental conditions.

Part 1: Environmental Persistence of PCB 80

The persistence of PCB 80 in the environment is a consequence of its chemical stability and lipophilicity.[5][7] Its low water solubility and high affinity for organic matter cause it to adsorb strongly to soil, sediments, and particulate matter, reducing its availability for degradation.[5][8] The chlorine atoms on the biphenyl rings shield the molecule from enzymatic attack, making it recalcitrant to breakdown.

The environmental half-life of PCBs can range from months to decades, depending on the congener and environmental conditions.[7][9] Less chlorinated PCBs are generally more volatile and more susceptible to biodegradation.[5] Highly chlorinated PCBs are more persistent. Tetrachlorobiphenyls like PCB 80 fall in a middle range, exhibiting significant persistence. Studies on various PCB congeners have shown soil half-lives that can extend for many years.[10]

Part 2: Biodegradation Pathways of PCB 80

Microbial degradation is a key process for the natural attenuation of PCBs in the environment.[5][11] The degradation of PCBs, including PCB 80, typically proceeds through two main pathways: anaerobic reductive dechlorination and aerobic oxidative degradation.[12] Often, a combination of these processes is required for complete mineralization.[7]

Anaerobic Reductive Dechlorination

Under anaerobic conditions, such as in deep sediments, microorganisms can use PCBs as electron acceptors, removing chlorine atoms from the biphenyl rings and replacing them with hydrogen atoms.[7][12] This process, known as reductive dechlorination, is a crucial first step in the breakdown of highly chlorinated PCBs. The removal of chlorine atoms makes the resulting, less-chlorinated congeners more susceptible to aerobic degradation.[7] The susceptibility of a chlorine atom to removal depends on its position on the biphenyl ring, with meta and para chlorines generally being more readily removed than ortho chlorines.[12] For PCB 80 (this compound), this would involve the removal of its meta and para-substituted chlorines.

Aerobic Oxidative Degradation

Aerobic bacteria, particularly species from the genera Rhodococcus, Pseudomonas, and Burkholderia, can degrade less-chlorinated PCBs through a cometabolic process.[13][14] This means that the bacteria do not use the PCBs as a primary energy source but rather degrade them in the presence of a primary growth substrate, such as biphenyl.[15] The degradation is initiated by a dioxygenase enzyme that introduces two hydroxyl groups onto the biphenyl rings.[1] This is followed by ring cleavage and further enzymatic reactions that ultimately lead to the formation of chlorobenzoic acids and other intermediates that can enter central metabolic pathways.[16]

The following diagram illustrates the general aerobic degradation pathway for PCBs:

Caption: Generalized aerobic degradation pathway of PCBs.

Experimental Protocol: Assessing Aerobic Biodegradation of PCB 80

-

Microcosm Setup:

-

Prepare microcosms using soil or sediment samples contaminated with PCB 80 or spiked with a known concentration.

-

Establish different treatment groups:

-

A control group with sterilized soil to account for abiotic losses.

-

A biostimulation group amended with nutrients (e.g., nitrogen and phosphorus) and a primary substrate like biphenyl to enhance microbial activity.[15]

-

A bioaugmentation group inoculated with a known PCB-degrading bacterial strain.[14]

-

-

-

Incubation: Incubate the microcosms under controlled aerobic conditions (e.g., constant temperature and moisture).

-

Sampling and Extraction:

-

Collect samples at regular intervals.

-

Extract PCBs from the samples using an appropriate solvent system (e.g., hexane/acetone).

-

-

Analysis:

-

Data Interpretation: Compare the disappearance of PCB 80 in the different treatment groups to determine the extent and rate of biodegradation.

Part 3: Photodegradation Pathways of PCB 80

Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for PCBs, particularly in aquatic systems and on surfaces exposed to sunlight.[1][20]

Direct Photolysis

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the PCB molecule, leading to the cleavage of carbon-chlorine bonds.[1][20] This process results in the formation of less-chlorinated biphenyls. The reactivity of chlorine atoms to photolysis depends on their position, with ortho-substituted chlorines generally being more labile than meta or para ones.[20] However, the overall photodegradation rate is influenced by various factors, including the presence of photosensitizers in the environment.

Photocatalytic Degradation

The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the degradation of PCBs.[8][21] When TiO2 is irradiated with UV light, it generates highly reactive hydroxyl radicals that can non-selectively attack and degrade organic pollutants like PCBs.[21][22] This advanced oxidation process can lead to the complete mineralization of PCBs to carbon dioxide, water, and inorganic chloride. The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the presence of surfactants.[8][21]

The following diagram illustrates the mechanism of TiO2 photocatalysis:

Caption: Mechanism of TiO2-mediated photocatalytic degradation of PCB 80.

Experimental Protocol: Evaluating Photocatalytic Degradation of PCB 80

-

Reactor Setup:

-

Use a photoreactor equipped with a UV lamp.

-

Prepare an aqueous solution or a soil-water slurry containing a known concentration of PCB 80.

-

-

Catalyst Addition:

-

Irradiation:

-

Irradiate the mixture with the UV lamp while continuously stirring to keep the catalyst suspended.

-

-

Sampling and Analysis:

-

Collect aliquots at different time points.

-

Separate the catalyst from the sample (e.g., by centrifugation or filtration).

-

Extract and analyze the concentration of PCB 80 and its degradation products using GC-MS.

-

-

Kinetics Analysis:

-

Plot the concentration of PCB 80 against time to determine the degradation kinetics, which often follows pseudo-first-order kinetics.[21] Calculate the degradation rate constant and half-life.

-

Conclusion

PCB 80, like other polychlorinated biphenyls, exhibits significant environmental persistence due to its chemical stability and hydrophobicity. Its degradation in the environment is a slow process governed by a combination of microbial and photochemical mechanisms. Anaerobic reductive dechlorination is a critical initial step for highly chlorinated congeners, while aerobic oxidative degradation can break down the resulting less-chlorinated biphenyls. Photodegradation, particularly photocatalysis using materials like TiO2, offers a promising avenue for the remediation of PCB-contaminated sites. A thorough understanding of these degradation pathways is essential for developing effective strategies to manage and remediate the legacy of PCB contamination.

References

-

Title: TiO2 photocatalytic degradation of PCBs in soil-water systems containing fluoro surfactant Source: PubMed URL: [Link]

-

Title: Illustration of a few of the main pathways described for PCB... Source: ResearchGate URL: [Link]

-

Title: Environmental fate and global distribution of polychlorinated biphenyls Source: PubMed URL: [Link]

-

Title: Polychlorinated biphenyl - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Learn about Polychlorinated Biphenyls Source: US EPA URL: [Link]

-

Title: Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site Source: PMC - NIH URL: [Link]

-

Title: Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls Source: NCBI URL: [Link]

-

Title: Bioremediation of polychlorinated biphenyls - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Degradation pathways of PCBs upon UV irradiation in hexane Source: PubMed URL: [Link]

-

Title: Microbial reductive dehalogenation of polychlorinated biphenyls Source: FEMS Microbiology Ecology | Oxford Academic URL: [Link]

-

Title: Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi Source: IntechOpen URL: [Link]

-

Title: Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi Source: PMC - NIH URL: [Link]

-

Title: Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms Source: PubMed URL: [Link]

-

Title: 4. CHEMICAL AND PHYSICAL INFORMATION Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Representation of the some of the main pathways described for the PCB... Source: ResearchGate URL: [Link]

-

Title: Photocatalytic degradation of PCBs in seawater using... Source: ResearchGate URL: [Link]

-

Title: Photocatalytic degradation of PCBs in TiO2 aqueous suspensions Source: PubMed - NIH URL: [Link]

-

Title: PCB Half-Lives Database.xlsx Source: U.S EPA Web Server URL: [Link]

-

Title: Microbial Degradation of Polychlorinated Biphenyls (PCBs) Source: ResearchGate URL: [Link]

-

Title: Representation of some of the main pathways described for PCB biodegradation (Passatore et al., 2014). Newly Isolated Aerobic Bacteria and Anaerobic Pathways for Degrading PCBs. Source: ResearchGate URL: [Link]

-

Title: Polychlorinated Biphenyls Source: PubChem URL: [Link]

-

Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry | ATSDR URL: [Link]

-

Title: Appendix G: Chemical-specific Soil Half-life Source: OEHHA URL: [Link]

-

Title: Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom Source: NIH URL: [Link]

-

Title: Photocatalytic degradation of PCBs Source: ResearchGate URL: [Link]

-

Title: Biodegradation of PCBs in contaminated water using spent oyster mushroom substrate and a trickle-bed bioreactor Source: PubMed URL: [Link]

-

Title: POTENTIAL FOR HUMAN EXPOSURE Source: Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf URL: [Link]

-

Title: Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography Source: EPA URL: [Link]

-

Title: TiO2 effect on the degradation time of PCBs under UVa light Source: IEEE Xplore URL: [Link]

-

Title: Appendix D: Water Quality Monitoring Analytical PCB Methods Source: EPA URL: [Link]

-

Title: THE PUBLIC HEALTH IMPLICATIONS OF POLYCHLORINATED BIPHENYLS (PCBs) IN THE ENVIRONMENT Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: EPA Bans PCB Manufacture; Phases Out Uses Source: EPA URL: [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. acsh.org [acsh.org]

- 4. epa.gov [epa.gov]

- 5. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 8. TiO2 photocatalytic degradation of PCBs in soil-water systems containing fluoro surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Factors affecting PCB degradation by an implanted bacterial strain in soil microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. Degradation pathways of PCBs upon UV irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photocatalytic degradation of PCBs in TiO2 aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rucforsk.ruc.dk [rucforsk.ruc.dk]

An In-Depth Technical Guide on the Toxicological Profile of 3,3',5,5'-Tetrachlorobiphenyl (PCB-77)

Executive Summary

3,3',5,5'-Tetrachlorobiphenyl, commonly known as PCB-77, is a prominent member of the polychlorinated biphenyl (PCB) family of synthetic organic chemicals.[1] Although their production was banned in the United States in 1977 due to their persistence, bioaccumulation, and adverse health effects, PCBs remain a significant environmental and public health concern.[1][2] PCB-77, a non-ortho substituted coplanar PCB, exhibits "dioxin-like" toxicity, primarily through its potent activation of the aryl hydrocarbon receptor (AhR).[3][4] This guide provides a comprehensive technical overview of the toxicological profile of PCB-77, intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific organ system effects, supported by experimental data and established analytical methodologies.

Physicochemical Properties and Environmental Fate

The toxicological impact of PCB-77 is intrinsically linked to its chemical structure and physical properties, which dictate its behavior in biological and environmental systems.

Chemical Identity

-

Chemical Name: this compound[5]

-

CAS Number: 32598-14-4

-

Molecular Formula: C₁₂H₆Cl₄[6]

-

Molecular Weight: 292.0 g/mol [6]

-

Synonyms: PCB 77[6]

The coplanar structure of PCB-77, where the two phenyl rings can rotate into the same plane, is a critical determinant of its high-affinity binding to the AhR.[7]

View Diagram: Chemical Structure of this compound

Physicochemical Data

The environmental persistence and bioaccumulation potential of PCB-77 are underscored by its physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 291.98 g/mol | [8] |

| Melting Point | 173 °C | [8] |

| Boiling Point | 360 °C (calculated) | [8] |

| Water Solubility | 0.00055 mg/L | [8] |

| Log Kow | 6.04 - 6.63 | [8] |

| Vapor Pressure | 4.4 x 10-7 mm Hg at 25 °C | [8] |

The high octanol-water partition coefficient (Log Kow) and low water solubility indicate that PCB-77 is highly lipophilic ("fat-loving") and will preferentially partition into fatty tissues.[2][4] This contributes to its long biological half-life and biomagnification in the food chain.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The disposition of PCB-77 in the body is a critical factor in its toxicity.[9]

Absorption

PCB-77 can be absorbed through inhalation, ingestion, and dermal contact.[10] Due to its lipophilicity, it is readily absorbed from the gastrointestinal tract.[5] Studies in mice have shown rapid absorption after oral administration, with peak serum concentrations reached within two hours.[5]

Distribution

Following absorption, PCBs are distributed throughout the body, with a preference for the liver and muscle tissue initially.[10] Over time, due to their high lipid solubility, they accumulate in adipose tissue, skin, and the liver.[6][10] Adipose tissue serves as a long-term storage reservoir for PCB-77.[6]

Metabolism

The liver is the primary site for PCB metabolism, which occurs through the cytochrome P-450 monooxygenase system.[10] The main metabolic pathway is hydroxylation, which increases the water solubility of the compound, facilitating its excretion.[6][10] However, the rate of metabolism is slow, contributing to the bioaccumulation of PCB-77.[10] In rats, the major metabolites of 3,3',4,4'-tetrachlorobiphenyl were found to be hydroxylated derivatives.[6]

Excretion

PCBs and their metabolites are primarily excreted in the feces, with a smaller amount eliminated in the urine.[6][10] The slow metabolism and high lipid storage of PCB-77 result in a long elimination half-life.[11] In rats, an elimination half-life of approximately 7-9 days was estimated for PCB-77.[11]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism for the "dioxin-like" toxicity of PCB-77 is its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][12]

Upon entering a cell, PCB-77 binds to the cytosolic AhR, which is complexed with chaperone proteins like heat shock protein 90 (HSP90).[12] This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[12] Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT).[12] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[13]

Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[13] The induction of these enzymes can lead to a cascade of downstream effects, including oxidative stress, endocrine disruption, and carcinogenicity.[14][15]

View Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Toxicological Effects

Exposure to PCB-77 is associated with a wide range of adverse health effects in multiple organ systems.[2]

Carcinogenicity

PCBs are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[4][16][17] Studies in animals have shown that PCBs can cause cancer, and human epidemiological studies have linked PCB exposure to increased rates of liver cancer and malignant melanoma.[2][4][16] The carcinogenic activity of PCBs is thought to involve both initiating and promoting activities.[18]

Neurotoxicity